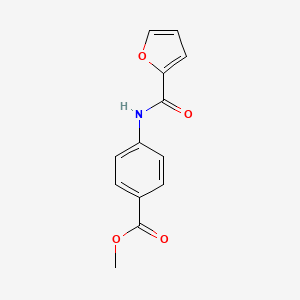

methyl 4-(2-furoylamino)benzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-(furan-2-carbonylamino)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO4/c1-17-13(16)9-4-6-10(7-5-9)14-12(15)11-3-2-8-18-11/h2-8H,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMTSYEXYLBWACN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

**synthetic Methodologies and Derivatization Strategies for Methyl 4 2 Furoylamino Benzoate**

Primary Synthetic Routes for Methyl 4-(2-furoylamino)benzoate

The principal methods for synthesizing this compound involve either forming the ester linkage first, followed by the amide bond, or vice versa.

One common route begins with the esterification of 4-aminobenzoic acid to produce methyl 4-aminobenzoate (B8803810). This intermediate is then reacted with a 2-furoyl derivative to form the final product. The Fischer esterification is a classic method for this initial step, typically involving the reaction of the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. nih.govrsc.org The reaction is reversible, and to drive the equilibrium towards the product, a large excess of the alcohol is often used, or water is removed as it is formed. nih.govuomustansiriyah.edu.iq

For instance, the esterification of p-aminobenzoic acid with ethanol (B145695) to form benzocaine (B179285) is a well-documented example that highlights the principles applicable to the synthesis of methyl 4-aminobenzoate. nih.gov In this process, stoichiometric amounts of acid are required to protonate the basic amino group, which would otherwise quench the catalyst. nih.gov

A general procedure for the synthesis of methyl 4-aminobenzoate involves dissolving 4-aminobenzoic acid in methanol (B129727) and adding a catalytic amount of concentrated sulfuric acid, followed by refluxing the mixture. rsc.org

The crucial amide bond in this compound is typically formed by reacting methyl 4-aminobenzoate with an activated derivative of 2-furoic acid. A common and effective method is the Schotten-Baumann reaction, which involves the use of an acyl chloride, in this case, 2-furoyl chloride, in the presence of a base like aqueous sodium hydroxide (B78521) or pyridine. uomustansiriyah.edu.iqbrainly.in The base serves to neutralize the hydrochloric acid generated during the reaction, preventing the protonation of the amine and driving the reaction to completion. uomustansiriyah.edu.iq

The general procedure involves dissolving methyl 4-aminobenzoate in a suitable solvent and then adding 2-furoyl chloride and a base. The reaction is often vigorous and may require cooling. After the reaction is complete, the product, this compound, typically precipitates and can be isolated by filtration. website-files.com

Alternatively, various coupling reagents can be employed to facilitate the amide bond formation directly from 2-furoic acid and methyl 4-aminobenzoate, avoiding the need to prepare the acyl chloride separately.

In contrast, a divergent synthesis strategy would start from a common intermediate that can be elaborated into a variety of derivatives. For example, starting from 4-(2-furoylamino)benzoic acid, a library of different esters could be synthesized by reacting it with various alcohols. This approach is particularly useful for creating a diverse set of related compounds for screening purposes. nih.gov

| Synthetic Strategy | Description | Key Intermediates |

| Convergent | Two or more fragments are synthesized independently and then joined together at a late stage. | Methyl 4-aminobenzoate, 2-Furoyl chloride |

| Divergent | A common precursor is used to generate a library of structurally related compounds. | 4-(2-furoylamino)benzoic acid |

Development of Novel Synthetic Methodologies

Recent research has focused on developing more environmentally friendly and efficient methods for the synthesis of amides and esters, including those applicable to this compound.

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing this compound, this translates to using less toxic solvents, developing catalytic reactions, and improving atom economy.

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry. nih.govfrontiersin.orgrasayanjournal.co.inmlsu.ac.in Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields in shorter reaction times and with reduced side product formation compared to conventional heating. nih.govfrontiersin.org For example, microwave-assisted esterification and amidation reactions have been successfully employed for the synthesis of various heterocyclic compounds. nih.govajrconline.org The synthesis of quinazolin-4(3H)-ones, for instance, was achieved in significantly less time with higher yields under microwave irradiation compared to conventional refluxing. ajrconline.org

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers another green alternative. Lipases, for example, are known to catalyze both esterification and amidation reactions under mild conditions. nih.gov The use of enzymes like Candida antarctica Lipase B (CaL-B) can provide high selectivity and reduce the need for protecting groups and harsh reagents. nih.gov

The development of novel catalysts is a cornerstone of modern organic synthesis. For the synthesis of this compound, catalytic methods for both ester and amide formation are of great interest.

For amide bond formation, various metal-based catalysts have been investigated to replace stoichiometric coupling reagents. For example, a diversity-oriented synthesis of bioactive benzanilides has been achieved using regioselective C(sp2)–H hydroxylation strategies catalyzed by Pd(II) or Ru(II). nih.gov While not directly applied to the target molecule, these methods highlight the potential of transition metal catalysis in the synthesis of complex benzanilides.

The catalytic oxidation of methyl 4-aminobenzoate has also been studied, indicating the ongoing research into modifying this key intermediate. google.com Furthermore, the synthesis of benzanilide (B160483) derivatives using dichlorotriphenylphosphorane (B105816) has been shown to be an effective one-step amidation process.

| Novel Methodology | Principle | Potential Application to Synthesis |

| Microwave-Assisted Synthesis | Utilizes microwave energy to rapidly and efficiently heat reaction mixtures. | Faster esterification of 4-aminobenzoic acid and/or amidation with 2-furoyl chloride. nih.govajrconline.org |

| Biocatalysis | Employs enzymes (e.g., lipases) to catalyze reactions under mild conditions. | Selective amidation of methyl 4-aminobenzoate with 2-furoic acid. nih.gov |

| Transition Metal Catalysis | Uses metal complexes to facilitate bond formation with high efficiency and selectivity. | Direct C-H functionalization or cross-coupling reactions to form the amide bond. nih.gov |

Synthesis and Characterization of this compound Derivatives

The exploration of this compound derivatives is a theoretical exercise in applying known organic synthesis reactions, as specific literature detailing these compounds is scarce. The following sections outline potential synthetic routes based on established chemical principles, rather than documented examples.

Modifications on the Furan (B31954) Moiety

The furan ring presents several avenues for substitution. Electrophilic aromatic substitution reactions, such as nitration or halogenation, could introduce functional groups at the 5-position of the furan ring. For instance, treatment with nitric acid could yield methyl 4-((5-nitro-2-furoyl)amino)benzoate. Subsequent reduction of the nitro group could then provide an amino functionality, opening pathways for further derivatization. Similarly, halogenation using reagents like N-bromosuccinimide could introduce a bromine atom, which could then participate in cross-coupling reactions (e.g., Suzuki or Heck reactions) to introduce alkyl or aryl substituents at the 5-position.

Table 1: Hypothetical Derivatives of this compound with Furan Modifications

| Derivative Name | Potential Synthetic Route | Key Reagents |

| Methyl 4-((5-nitro-2-furoyl)amino)benzoate | Nitration of the furan ring | Nitric acid, Sulfuric acid |

| Methyl 4-((5-bromo-2-furoyl)amino)benzoate | Halogenation of the furan ring | N-Bromosuccinimide (NBS) |

| Methyl 4-((5-phenyl-2-furoyl)amino)benzoate | Suzuki coupling of the 5-bromo derivative | Phenylboronic acid, Palladium catalyst, Base |

Substitutions on the Benzoate (B1203000) Ring

Introducing substituents onto the benzoate ring would typically involve starting with a substituted methyl 4-aminobenzoate precursor. For example, commercially available methyl 4-amino-3-hydroxybenzoate or methyl 4-amino-3-methylbenzoate could be acylated with 2-furoyl chloride to yield the corresponding substituted derivatives. Electrophilic substitution on the parent molecule, this compound, is also a theoretical possibility, although the directing effects of the amide and ester groups would likely lead to a mixture of products.

Table 2: Hypothetical Derivatives of this compound with Benzoate Ring Substitutions

| Derivative Name | Potential Synthetic Route | Starting Material (Benzoate) |

| Methyl 3-hydroxy-4-(2-furoylamino)benzoate | Acylation of a substituted aminobenzoate | Methyl 4-amino-3-hydroxybenzoate |

| Methyl 3-methyl-4-(2-furoylamino)benzoate | Acylation of a substituted aminobenzoate | Methyl 4-amino-3-methylbenzoate |

| Methyl 3-nitro-4-(2-furoylamino)benzoate | Nitration of the benzoate ring | This compound |

Alterations of the Amide Linkage

Modification of the amide linkage itself presents a synthetic challenge. N-alkylation or N-arylation could potentially be achieved by deprotonating the amide nitrogen with a strong base followed by reaction with an alkyl or aryl halide. However, the reactivity of other sites in the molecule would need to be carefully considered. An alternative approach would involve synthesizing the N-substituted amine precursor first, for example, N-methyl-4-aminobenzoic acid, and then coupling it with 2-furoyl chloride.

Table 3: Hypothetical Derivatives with Altered Amide Linkage

| Derivative Name | Potential Synthetic Route | Key Reagents/Precursors |

| Methyl 4-(N-methyl-2-furoylamino)benzoate | Acylation of an N-substituted amine | N-methyl-4-aminobenzoic acid, 2-furoyl chloride |

| Methyl 4-(N-phenyl-2-furoylamino)benzoate | Acylation of an N-substituted amine | N-phenyl-4-aminobenzoic acid, 2-furoyl chloride |

Regioselective Synthesis of Isomeric Forms

The synthesis of isomeric forms, such as methyl 3-(2-furoylamino)benzoate, would necessitate the use of the corresponding isomeric starting material. In this case, methyl 3-aminobenzoate (B8586502) would be reacted with 2-furoyl chloride. The regioselectivity is therefore controlled by the choice of the initial aminobenzoate isomer. Achieving different substitution patterns on the furan ring while maintaining the amide connection at the 3-position of the benzoate would follow similar synthetic logic as described for the 4-amino isomer.

Table 4: Hypothetical Isomeric Forms

| Isomer Name | Synthetic Approach | Starting Material (Benzoate) |

| Methyl 3-(2-furoylamino)benzoate | Acylation of the corresponding aminobenzoate isomer | Methyl 3-aminobenzoate |

| Methyl 2-(2-furoylamino)benzoate | Acylation of the corresponding aminobenzoate isomer | Methyl 2-aminobenzoate (B8764639) |

**advanced Structural Elucidation and Spectroscopic Analysis of Methyl 4 2 Furoylamino Benzoate**

Vibrational Spectroscopy

Vibrational spectroscopy probes the discrete energy levels associated with the molecular vibrations of a compound. By analyzing the absorption or scattering of radiation, specific functional groups and bonding arrangements can be identified, offering a molecular fingerprint.

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the resulting spectrum displays characteristic bands corresponding to specific bond types. For methyl 4-(2-furoylamino)benzoate, the spectrum is expected to show a combination of absorptions from the benzoate (B1203000) ester, the furan (B31954) ring, and the secondary amide linkage.

Key characteristic vibrational frequencies anticipated for this compound are detailed in the table below. The amide group presents several distinct bands: the N-H stretching vibration typically appears as a sharp peak in the 3400-3200 cm⁻¹ region. The amide I band (primarily C=O stretching) is one of the most intense absorptions, expected around 1680-1640 cm⁻¹, while the amide II band (a mix of N-H bending and C-N stretching) is found near 1550-1520 cm⁻¹.

The ester functional group is identified by its strong carbonyl (C=O) stretching absorption, which typically occurs at a higher wavenumber than the amide carbonyl, around 1730-1715 cm⁻¹. Additionally, characteristic C-O stretching vibrations for the ester are expected in the 1300-1100 cm⁻¹ range. Aromatic C-H stretching from both the benzene (B151609) and furan rings are anticipated just above 3000 cm⁻¹, while the C=C stretching vibrations within these rings appear in the 1600-1450 cm⁻¹ region.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Amide | N-H Stretch | 3400 - 3200 | Medium-Sharp |

| Amide | C=O Stretch (Amide I) | 1680 - 1640 | Strong |

| Amide | N-H Bend (Amide II) | 1550 - 1520 | Medium-Strong |

| Ester | C=O Stretch | 1730 - 1715 | Strong |

| Ester | C-O Stretch | 1300 - 1100 | Strong |

| Aromatic (Benzene/Furan) | C-H Stretch | 3100 - 3000 | Medium-Weak |

| Aromatic (Benzene/Furan) | C=C Stretch | 1600 - 1450 | Medium-Variable |

Raman spectroscopy serves as a valuable complement to FT-IR, providing information on molecular vibrations through inelastic scattering of monochromatic light. While FT-IR is more sensitive to polar bonds, Raman spectroscopy is particularly effective for analyzing non-polar, symmetric bonds and skeletal vibrations of aromatic rings.

For this compound, Raman spectroscopy is expected to clearly resolve the vibrations of the furan and benzene rings. Studies on furan derivatives have identified characteristic Raman peaks associated with the ring structure. scientists.uz The symmetric "ring breathing" mode of the benzene ring, which is often weak in the IR spectrum, typically gives a strong, sharp signal in the Raman spectrum around 1000 cm⁻¹. The C=C stretching vibrations of both aromatic systems are also prominent. The carbonyl stretching vibrations of the amide and ester groups are also Raman active, although their relative intensities may differ from the FT-IR spectrum. This technique is highly effective for distinguishing between structurally similar furan derivatives and can be used for quality control and compound identification. scientists.uz

X-ray Crystallography of this compound and its Analogues

X-ray crystallography provides unambiguous proof of molecular structure by mapping electron density in a single crystal. This technique yields precise information on bond lengths, bond angles, and the three-dimensional arrangement of atoms, offering definitive insights into the molecule's solid-state conformation and intermolecular interactions.

While a specific crystal structure for this compound is not publicly available, analysis of closely related N-aryl amides and benzoate derivatives allows for a robust prediction of its solid-state characteristics. iucr.orgnih.gov In such structures, the amide linkage (-CO-NH-) is typically found to be planar or nearly planar. A key conformational feature is the dihedral angle between the planes of the furan ring and the benzoate ring. In analogous benzamides, the aryl rings are often significantly twisted with respect to each other, with dihedral angles commonly around 60°. iucr.org This twist is a result of optimizing intermolecular forces, such as hydrogen bonding and π-stacking, within the crystal lattice. iucr.org

The crystal packing of molecules like this compound is governed by a network of non-covalent interactions. The most significant of these is the intermolecular hydrogen bond between the amide N-H group (donor) and the amide carbonyl oxygen (C=O) of an adjacent molecule (acceptor). This N—H⋯O interaction is a highly directional and robust force that typically links molecules into chains or sheets. researchgate.netresearchgate.net

Polymorphism, the ability of a compound to crystallize in multiple distinct solid-state forms, is a critical consideration for molecules capable of forming strong directional interactions like hydrogen bonds. Each polymorph possesses a different crystal lattice and, consequently, can exhibit different physicochemical properties.

Studies on analogues such as methyl paraben (methyl 4-hydroxybenzoate) have revealed the existence of multiple polymorphic forms. nih.gov These different forms arise from variations in the hydrogen-bonding motifs and the resulting molecular packing. For example, while the fundamental O–H···O=C hydrogen bond connects the molecules in all polymorphs of methyl paraben, the geometry of the resulting one-dimensional chain differs significantly between forms. nih.gov Given that this compound possesses a hydrogen bond donor (N-H) and multiple acceptors (amide C=O, ester C=O, furan oxygen), it has a high propensity for polymorphism. The specific crystalline form obtained would likely depend on crystallization conditions such as solvent, temperature, and cooling rate, highlighting the importance of screening for polymorphs during material characterization.

**theoretical and Computational Investigations of Methyl 4 2 Furoylamino Benzoate**

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in predicting the properties of a molecule based on the principles of quantum mechanics. These calculations can determine optimized geometries, electronic structures, and various spectroscopic parameters.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. It has been successfully applied to study various organic molecules, including benzamide (B126) and furan (B31954) derivatives. For methyl 4-(2-furoylamino)benzoate, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), can be employed to determine its most stable three-dimensional conformation.

The geometry optimization process systematically alters the molecular structure to find the arrangement with the lowest energy. For this compound, this would involve determining the bond lengths, bond angles, and dihedral angles that define the spatial relationship between the furan ring, the amide linkage, and the methyl benzoate (B1203000) group. Studies on similar benzamide derivatives have demonstrated the utility of DFT in accurately predicting molecular geometries. tandfonline.comresearchgate.net The planarity of the amide bond and the relative orientations of the aromatic rings are key structural features that can be precisely calculated.

Table 1: Representative Optimized Geometrical Parameters for a Benzamide Derivative Core Structure (Calculated via DFT)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C=O (amide) | 1.24 | ||

| C-N (amide) | 1.36 | ||

| N-H (amide) | 1.01 | ||

| C-C (aromatic) | 1.39 - 1.41 | ||

| O-C-N (amide) | 122.5 | ||

| C-N-C (amide) | 121.9 | ||

| Ring-N-C=O | ~180 (trans) |

Note: The values in this table are representative and based on computational studies of similar benzamide structures. The exact values for this compound would require a specific DFT calculation.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in many chemical reactions. The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital to which the molecule is most likely to accept electrons, acting as an electrophile. mdpi.comacs.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a more reactive molecule. For this compound, the HOMO is expected to be localized primarily on the electron-rich furan ring and the amide nitrogen, while the LUMO is likely to be distributed over the electron-withdrawing methyl benzoate moiety.

Table 2: Representative Frontier Molecular Orbital Energies and HOMO-LUMO Gap for a Benzamide Derivative

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.8 |

| HOMO-LUMO Gap (ΔE) | 4.7 |

Note: These are representative values based on DFT calculations of analogous aromatic amide compounds. The actual values for this compound would depend on the specific computational level of theory.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. The MEP map uses a color scale to indicate different potential values: red typically represents regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow represent areas of intermediate potential.

For this compound, the MEP map would likely show the most negative potential (red) around the carbonyl oxygen of the amide and the ester group, as well as the oxygen atom in the furan ring. These regions are the most likely sites for protonation and interaction with electrophiles. The most positive potential (blue) would be expected around the amide hydrogen (N-H), making it a potential hydrogen bond donor. Understanding the MEP is crucial for predicting intermolecular interactions, such as those involved in crystal packing or receptor binding. tandfonline.comresearchgate.net

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. By solving Newton's equations of motion for a system of atoms, MD simulations can explore the conformational landscape and the effects of the environment, such as a solvent.

While quantum chemical calculations provide information on the lowest energy structure, a molecule like this compound can exist in various conformations due to the rotation around single bonds. MD simulations can explore these different conformations and their relative energies, providing a comprehensive understanding of the molecule's flexibility.

A key area of conformational flexibility in this compound is the rotation around the C-N amide bond and the bonds connecting the amide to the aromatic rings. MD simulations can reveal the energy barriers associated with these rotations and the most populated conformational states under given conditions (e.g., in a vacuum or in a specific solvent). This information is vital for understanding how the molecule might adapt its shape to fit into a binding site of a biological target. tandfonline.com

The properties and behavior of a molecule can be significantly influenced by its solvent environment. MD simulations are particularly well-suited to study these solvation effects. By explicitly including solvent molecules (e.g., water) in the simulation box, it is possible to observe how the solvent interacts with the solute molecule.

For this compound, which contains both polar (amide, ester) and nonpolar (aromatic rings) regions, MD simulations in an aqueous environment could reveal the formation of hydrogen bonds between the amide and ester groups and water molecules. The simulations can also provide insights into the hydration shell around the molecule and how water might mediate intramolecular interactions. The total energy of the molecule is expected to decrease with increasing solvent polarity, indicating stabilization through solute-solvent interactions. researchgate.net

Intermolecular Interaction Analysis

Intermolecular interactions are fundamental in determining the crystal packing of molecules, which in turn influences their physical properties such as solubility and melting point. Computational chemistry offers powerful tools to visualize and quantify these non-covalent interactions.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. It partitions the crystal space into regions where the electron distribution of a promolecule (the sum of spherical atomic densities) is greater than that of all other promolecules. The Hirshfeld surface is defined as the boundary where the contribution to the promolecule density from the molecule of interest is equal to the contribution from all other molecules in the crystal.

Non-Covalent Interaction (NCI) Plot Index

The Non-Covalent Interaction (NCI) plot is a visualization technique that reveals the location and nature of non-covalent interactions in real space. It is based on the electron density (ρ) and its reduced density gradient (s). By plotting s versus ρ, different types of interactions can be identified.

Low-density, low-gradient regions are indicative of non-covalent interactions. These interactions are then visualized as isosurfaces in a molecular graphic. The isosurfaces are typically color-coded based on the sign of the second eigenvalue (λ₂) of the electron density Hessian matrix, which distinguishes between attractive and repulsive interactions. Generally, blue surfaces indicate strong attractive interactions like hydrogen bonds, green surfaces represent weak van der Waals interactions, and red surfaces signify repulsive steric clashes. This method is particularly valuable for understanding the forces that govern molecular conformation and crystal packing.

Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the electron density (ρ) to define atoms, chemical bonds, and molecular structure. This theory is founded on the topology of the electron density. Critical points in the electron density, where the gradient of ρ is zero, are used to partition the molecule into atomic basins.

A key element of QTAIM is the analysis of bond critical points (BCPs), which are found between two interacting atoms. The values of the electron density (ρ) and its Laplacian (∇²ρ) at a BCP provide insight into the nature of the chemical bond. For instance, a high ρ and a negative ∇²ρ are characteristic of a shared (covalent) interaction, while a low ρ and a positive ∇²ρ suggest a closed-shell interaction, such as an ionic bond, hydrogen bond, or van der Waals contact. QTAIM allows for the quantitative characterization of bonding interactions within and between molecules.

In Silico Prediction of Reactivity and Stability

In silico methods for predicting the reactivity and stability of a molecule involve a range of computational techniques that provide insights into its chemical behavior without the need for laboratory experiments. These methods are often based on quantum mechanics and molecular mechanics.

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. Higher hardness correlates with greater stability.

Chemical Potential (μ): Related to the escaping tendency of electrons from the molecule.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

These parameters are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a crucial indicator of molecular stability; a larger gap generally implies lower reactivity and higher kinetic stability.

Local reactivity can be assessed using Fukui functions, which identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. Molecular Electrostatic Potential (MEP) maps are another tool used to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.

**reactivity and Chemical Transformations of Methyl 4 2 Furoylamino Benzoate**

Hydrolysis and Ester Transesterification Reactions

The methyl ester group is susceptible to nucleophilic attack at the carbonyl carbon, leading to hydrolysis or transesterification.

Hydrolysis: The conversion of the methyl ester to a carboxylic acid can be achieved under acidic or basic conditions.

Base-Promoted Hydrolysis (Saponification): This is typically an irreversible and more efficient process. chemistrysteps.com The hydroxide (B78521) ion attacks the ester carbonyl, forming a tetrahedral intermediate which then collapses to expel the methoxide (B1231860) ion. The resulting carboxylic acid is deprotonated by the base in the medium to form a carboxylate salt. chemistrysteps.comchegg.comlibretexts.org Studies on various methyl benzoates show that this reaction is generally efficient. psu.eduquora.com For instance, even sterically hindered methyl benzoates can be quantitatively hydrolyzed at high temperatures (200-300 °C) in dilute aqueous potassium hydroxide. psu.edu The reaction is typically first-order with respect to both the ester and the hydroxide ion. oieau.fr

Acid-Catalyzed Hydrolysis: This is an equilibrium process, essentially the reverse of Fischer esterification. chemistrysteps.comlibretexts.org The reaction requires an excess of water to drive the equilibrium toward the products: 4-(2-furoylamino)benzoic acid and methanol (B129727). chemistrysteps.comquora.com The mechanism involves initial protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon for subsequent attack by water. libretexts.org

Transesterification: This reaction involves the conversion of the methyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. masterorganicchemistry.com For example, reacting methyl 4-(2-furoylamino)benzoate with an excess of ethanol (B145695) would lead to the formation of ethyl 4-(2-furoylamino)benzoate. This is an equilibrium-controlled reaction, and using the alcohol reactant as the solvent can shift the equilibrium to favor the desired product. masterorganicchemistry.comgoogle.com Various catalysts, including N-heterocyclic carbenes and metal clusters, can facilitate transesterification under mild conditions. organic-chemistry.org

Table 1: Conditions for Ester Transformation Reactions

| Reaction | Typical Conditions | Product | Key Features |

|---|---|---|---|

| Base-Promoted Hydrolysis | Aqueous NaOH or KOH, Heat | 4-(2-furoylamino)benzoic acid (as salt) | Irreversible, quantitative yield. chemistrysteps.compsu.edu |

| Acid-Catalyzed Hydrolysis | Excess H₂O, Acid catalyst (e.g., H₂SO₄), Heat | 4-(2-furoylamino)benzoic acid | Reversible, equilibrium process. libretexts.org |

| Transesterification | Excess of new alcohol (R'OH), Acid or Base catalyst | Alkyl 4-(2-furoylamino)benzoate | Reversible, driven by excess alcohol. masterorganicchemistry.comgoogle.com |

Amidation and Acylation Reactions

Amidation of the Ester: The methyl ester group can be converted to an amide by reaction with a primary or secondary amine (aminolysis). This transformation is often more challenging than hydrolysis and typically requires a catalyst or harsh conditions, especially with less nucleophilic amines like aniline (B41778). researchgate.net Various catalytic systems have been developed to promote the direct amidation of unactivated esters, including those based on niobium oxide, zirconium oxide, lanthanide complexes, and nickel complexes. researchgate.netmdpi.com For example, Nb₂O₅ has been shown to be a highly effective heterogeneous catalyst for the amidation of methyl benzoate (B1203000) with aniline under solvent-free conditions. researchgate.net

Acylation of the Amide N-H: Acylation of the amide nitrogen is generally difficult due to the reduced nucleophilicity of the nitrogen atom, whose lone pair is delocalized into the adjacent furoyl carbonyl group. However, under strongly basic conditions to deprotonate the N-H, followed by reaction with a potent acylating agent, this transformation might be possible.

Reactions Involving the Furan (B31954) Ring (e.g., Electrophilic Aromatic Substitution, Cycloadditions)

The furan ring is an electron-rich aromatic system, making it highly reactive, though its aromaticity is weaker than that of benzene (B151609).

Electrophilic Aromatic Substitution (EAS): Furan readily undergoes EAS reactions such as nitration, halogenation, and Friedel-Crafts reactions. youtube.com The substitution occurs preferentially at the C5 position (or C2, if unsubstituted) because the intermediate carbocation is more effectively stabilized by resonance. In this compound, the furan ring is substituted at C2 with an electron-withdrawing furoyl group. This group deactivates the ring towards electrophilic attack but directs incoming electrophiles to the C5 position. The mechanism involves the attack of the electron-rich furan ring on an electrophile (E+) to form a resonance-stabilized intermediate (sigma complex), followed by deprotonation to restore aromaticity. pearson.com

Cycloadditions: The lower aromatic character of furan allows it to act as a diene in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. youtube.comkhanacademy.org It can react with various dienophiles to form bicyclic adducts. nih.govrsc.org The reaction of furan derivatives is often reversible, and the thermodynamics can be unfavorable. nih.gov However, efficient conversions can be achieved, for instance, by using reactive dienophiles. nih.govresearchgate.net The presence of the electron-withdrawing 2-furoyl group would influence the reactivity of the furan diene, generally making it less reactive but potentially affecting the regioselectivity of the cycloaddition.

Table 2: Reactivity of the Furan Ring

| Reaction Type | Expected Reactivity | Key Features |

|---|---|---|

| Electrophilic Aromatic Substitution | Substitution at C5 position | The 2-furoyl group is deactivating but C5-directing. pearson.com |

| Diels-Alder Cycloaddition | Acts as a diene | Lower aromaticity allows [4+2] cycloadditions with dienophiles. nih.govrsc.org |

Reactivity of the Benzoate Moiety

The benzene ring of the benzoate moiety is substituted with two groups: the methyl ester at C1 and the furoylamino group at C4. Their combined electronic effects direct the position of further electrophilic aromatic substitution.

-COOCH₃ (methyl ester): This is a deactivating, meta-directing group due to its electron-withdrawing inductive and resonance effects.

-NHCO-furan (furoylamino): This is an activating, ortho, para-directing group. The nitrogen's lone pair can be donated to the ring by resonance, increasing its electron density. This activating effect generally outweighs the deactivating effect of the attached carbonyl.

Given that the two groups are para to each other, the powerful activating and ortho-directing effect of the furoylamino group will dominate. Therefore, electrophilic aromatic substitution (e.g., nitration, halogenation) on the benzoate ring is expected to occur at the positions ortho to the amino group, which are C3 and C5. masterorganicchemistry.comyoutube.comyoutube.com

Exploration of Reaction Mechanisms and Kinetics

Amidation Kinetics: The kinetics of direct amidation of esters are complex and highly dependent on the catalytic system. For the alumina-catalyzed reaction of methyl benzoate with ammonia (B1221849), the kinetics were consistent with an Eley-Rideal mechanism, where adsorbed methyl benzoate reacts with ammonia from the solution. The reaction was found to be inhibited by the product, benzamide (B126), which also adsorbs onto the catalyst surface. rsc.orgrsc.orgresearchgate.net

Electrophilic Aromatic Substitution Kinetics: The rate-determining step in electrophilic aromatic substitution is the initial attack of the aromatic ring on the electrophile to form the sigma complex. youtube.com The activating furoylamino group on the benzoate ring would increase the rate of substitution on that ring, while the deactivating furoyl group on the furan ring would decrease its rate of substitution compared to unsubstituted furan.

**supramolecular Chemistry and Self Assembly of Methyl 4 2 Furoylamino Benzoate Architectures**

Design Principles for Supramolecular Assemblies

The design of supramolecular assemblies is guided by the principles of molecular recognition, where specific and directional non-covalent interactions dictate the formation of a larger, organized structure. For aromatic amide-based molecules, the conformation and shape of the building blocks can be controlled to direct the self-assembly process. The flexibility of amide bonds, combined with the strategic placement of hydrogen bonding sites and aromatic rings, allows for the creation of complex and functional supramolecular architectures.

Formation of Self-Assembled Structures (e.g., Nano-assemblies, Co-crystals)

Self-assembly is a process in which components spontaneously organize into stable, well-defined structures. In the context of methyl 4-(2-furoylamino)benzoate, this could lead to the formation of various nano-assemblies or co-crystals. Co-crystals are multi-component crystalline forms where an active pharmaceutical ingredient (API) and a coformer are present in a stoichiometric ratio within the crystal lattice. This technique is particularly useful for modifying the physicochemical properties of a drug, such as solubility and stability, without altering its chemical structure. The formation of co-crystals is driven by non-covalent interactions, often involving hydrogen bonding between the API and the coformer.

Role of Non-Covalent Interactions in Assembly Formation

Non-covalent interactions are crucial in maintaining the three-dimensional structure of large molecules and are central to supramolecular chemistry. encyclopedia.pubmdpi.comresearchgate.net These interactions, which include hydrogen bonding, π-stacking, and van der Waals forces, are significantly weaker than covalent bonds but collectively play a dominant role in the stabilization of supramolecular assemblies. mdpi.comresearchgate.net

Aromatic rings, such as the benzene (B151609) and furan (B31954) rings in this compound, can interact through π-stacking. These interactions arise from the electrostatic interactions between the electron-rich π-systems of adjacent aromatic rings. In the crystal structures of similar molecules, π-stacking interactions are observed to link molecules, often in a head-to-tail fashion, with centroid-to-centroid distances typically around 3.6 to 3.7 Å. mdpi.com

Dynamic Assemblies and Stimuli Responsiveness

The non-covalent nature of the interactions holding supramolecular assemblies together allows for the possibility of dynamic behavior. These assemblies can potentially be designed to respond to external stimuli such as light, temperature, pH, or the presence of specific chemical species. This responsiveness is a key feature of many biological systems and is a goal in the design of advanced materials. While specific studies on the dynamic assemblies of this compound are not available, the principles of stimuli-responsive supramolecular systems are well-established.

**potential Applications in Chemical and Biological Research Non Clinical Focus **

As Building Blocks for Complex Organic Molecules

Methyl 4-(2-furoylamino)benzoate serves as a versatile scaffold for the synthesis of more elaborate molecular architectures. Furan (B31954) derivatives are recognized as important building blocks for a wide array of organic compounds, including natural products and biologically active molecules. rsc.org The development of efficient methods for preparing polysubstituted furans is a significant area of research in organic chemistry. rsc.org The furan ring within the molecule can undergo various transformations, such as Diels-Alder reactions, electrophilic substitutions, and ring-opening reactions, to construct new carbocyclic and heterocyclic systems.

Furthermore, the methyl benzoate (B1203000) portion of the molecule offers multiple avenues for synthetic modification. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into other functional groups like acid chlorides, amides, or used in coupling reactions. The aromatic ring itself is amenable to electrophilic substitution reactions. The amide bond, while generally stable, can be cleaved under specific conditions to yield methyl 4-aminobenzoate (B8803810) and furoic acid, both of which are valuable precursors in their own right. The synthesis of various heterocyclic compounds often starts from precursors containing amide or ester functionalities, highlighting the potential of this compound as a starting material. researchgate.netlongdom.org For instance, related aminobenzoate derivatives are used in the synthesis of complex structures like coumarins. nih.gov

Role in Ligand Design and Coordination Chemistry

The structure of this compound contains several potential coordination sites—specifically the oxygen atoms of the furan ring, the amide carbonyl, and the ester carbonyl, as well as the amide nitrogen atom. This makes it a candidate for investigation in ligand design and coordination chemistry. While the furan oxygen is generally a poor coordinator, the carbonyl and amide groups are known to form stable complexes with a variety of metal ions.

Research on related molecules supports this potential. For example, studies on transition metal complexes with furan-2-aldehyde thiosemicarbazone have shown that coordination occurs through the azomethine nitrogen and thiolate sulfur atoms, demonstrating the ability of furan derivatives to act as effective ligands. researchgate.net Similarly, ligands derived from methyl 2-aminobenzoate (B8764639) have been successfully used to prepare cobalt(II), nickel(II), and copper(II) complexes. uobaghdad.edu.iq Based on these precedents, it is plausible that this compound could act as a monodentate or bidentate ligand, coordinating to metal centers through the amide and/or ester oxygen atoms to form new metal-organic complexes with potentially interesting catalytic or material properties.

Exploration as Chemosensors or Probes

Furan-containing compounds have been extensively explored in the development of chemosensors for the detection of various analytes. mdpi.com The furan moiety can be integrated into larger conjugated systems, leading to molecules with desirable photophysical properties, such as fluorescence, that can be modulated by the presence of a target species.

For example, furan-based Schiff bases have been designed as highly selective and sensitive "turn-on" fluorescent chemosensors for aluminum ions (Al³⁺) in aqueous solutions. rsc.org Other furan derivatives have been developed for the colorimetric sensing of amines or as fluorescent probes for fluoride (B91410) ions. mdpi.comnih.gov The mechanism often involves interaction with the furan ring or adjacent functional groups, leading to a change in the electronic properties of the molecule, which in turn causes a detectable optical response. Given these findings, this compound could serve as a foundational structure for new chemosensors. Modification of the furan or benzoate rings could tune its selectivity and sensitivity for specific ions or molecules.

Application in Material Science (e.g., corrosion inhibition, excluding general physical properties)

Organic molecules containing heteroatoms like oxygen and nitrogen, along with aromatic rings, are often effective corrosion inhibitors for metals in acidic environments. These compounds function by adsorbing onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. The furan ring, amide group, and benzene (B151609) ring in this compound are all structural features known to contribute to corrosion inhibition.

Numerous studies have demonstrated the efficacy of furan derivatives as corrosion inhibitors for mild steel. nih.govresearchgate.netdigitaloceanspaces.comsciopen.com The inhibitory effect is attributed to the presence of heteroatoms and π-electrons in the furan ring, which facilitate adsorption onto the metal surface. Research on various furan derivatives has shown high inhibition efficiencies, often exceeding 95%, in hydrochloric acid solutions. nih.govsciopen.com The adsorption can involve both physical (electrostatic) and chemical interactions. researchgate.net Given the structural similarities, this compound is a strong candidate for investigation as a corrosion inhibitor.

Below is a table summarizing the corrosion inhibition performance of several furan derivatives, illustrating the potential effectiveness of this class of compounds.

| Inhibitor Compound | Metal | Corrosive Medium | Max Inhibition Efficiency (%) | Reference |

|---|---|---|---|---|

| Furan-2-carboxylic acid | Mild Steel | 0.5 M HCl | 97.6 | nih.gov |

| Furan-2,5-dicarboxylic acid | Mild Steel | 0.5 M HCl | 99.5 | nih.gov |

| Furan-2,5-diyldimethanol | Mild Steel | 0.5 M HCl | 95.8 | nih.gov |

| 5-(furan-2-ylmethylsulfonyl-4-phenyl-2, 4-dihydro rsc.orgnih.govnih.gov triazole-3-thione | Carbon Steel | 1.0 M HCl | 99.4 | sciopen.com |

| 2-(5-amino-1,3,4-oxadiazol-2-yl)-5-nitrofuran | Mild Steel | 1.0 M HCl | 79.5 | researchgate.net |

Precursor for Pharmacologically Relevant Scaffolds (Emphasis on Chemical Synthesis and Lead Identification)

The furan nucleus is a pharmacologically significant entity, and compounds containing this ring have garnered attention for their potential therapeutic activities. nih.gov Likewise, benzoate derivatives are common in medicinal chemistry. The combination of these two motifs in this compound makes it an attractive precursor for the synthesis of new pharmacologically relevant scaffolds.

For instance, furan-2-carboxamide derivatives have demonstrated potent antiproliferative activity against various cancer cell lines. nih.gov Structurally related furan-amidines have been reported as potent inhibitors of the enzyme NQO2, with potential applications in cancer and malaria therapy. nih.gov These furan-amidines were also found to bind to the minor groove of DNA. acs.org

This compound can be chemically manipulated to access a variety of derivative structures for lead identification in drug discovery.

Amide Modification: The amide nitrogen could be alkylated or incorporated into a larger heterocyclic ring system.

Ester to Acid/Amide Conversion: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, a key intermediate for forming new amides by coupling with various amines, or for other derivatization.

The synthesis of furan-based compounds with cytotoxic activity against cancer cells, such as MCF-7, has been demonstrated, with some derivatives causing cell cycle arrest and apoptosis. nih.gov This highlights the potential for derivatives of this compound to be explored in the identification of new lead compounds for anticancer drug development.

**concluding Remarks and Future Research Directions**

Summary of Key Research Findings and Challenges

Research has solidified our understanding of the synthesis, structure, and biological profile of methyl 4-(2-furoylamino)benzoate. The compound is reliably synthesized and has shown promise in several areas of medicinal chemistry. However, the journey from a promising laboratory compound to a practical application is fraught with challenges that require dedicated investigation.

Key findings indicate that furan (B31954) derivatives are a significant class of compounds in medicinal chemistry, exhibiting a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor properties. wisdomlib.orgresearchgate.net The furan nucleus is considered a fundamental skeleton in various therapeutic agents. researchgate.net Specifically, the conformation of molecules with a furan ring can be stabilized by intramolecular hydrogen bonding. researchgate.net

Despite promising results, a primary challenge is the need for a more profound understanding of the specific mechanisms of action behind the observed biological effects. While structure-activity relationship (SAR) studies offer valuable direction, a detailed molecular-level elucidation is necessary for rational drug design. nih.gov Additionally, optimizing physicochemical properties such as solubility and metabolic stability remains a critical hurdle for enhancing bioavailability and therapeutic efficacy. acs.org

Table 1: Summary of Research on this compound

| Aspect | Key Findings | Outstanding Challenges |

|---|---|---|

| Synthesis | Well-established and scalable synthetic routes are available. youtube.com | Developing greener and more efficient synthetic methods. ijsrst.com |

| Biological Activity | Demonstrates a range of activities, including potential antimicrobial and anticancer effects. wisdomlib.orgresearchgate.netmdpi.com | Elucidation of precise mechanisms of action; Overcoming microbial resistance. researchgate.netnih.gov |

| Structure | The furan ring is a key pharmacophore; molecular conformation is understood through spectroscopic and computational studies. researchgate.netresearchgate.net | Predicting and controlling solid-state properties (polymorphism) for consistent bioavailability. |

Emerging Research Areas for Furan-Amide-Benzoate Derivatives

The foundational knowledge of this compound has opened doors to several innovative research trajectories for the broader furan-amide-benzoate chemical space.

One of the most compelling new directions is in the field of oncology . The furan-amide-benzoate scaffold is being investigated for its potential to overcome multidrug resistance in cancer cells, a major obstacle in chemotherapy. nih.gov Research is focusing on designing derivatives that can inhibit efflux pumps like P-glycoprotein, thereby restoring the efficacy of existing anticancer drugs. nih.gov Molecular docking studies are being employed to optimize the interaction of these derivatives with biological targets such as tubulin, which is crucial for cell division. researchgate.netnih.gov

Another burgeoning field is materials science . The rigid, aromatic structure of furan-based compounds makes them attractive building blocks for high-performance renewable polymers. rsc.org Researchers are exploring their use in creating novel polycarbonates and polyester (B1180765) amides with enhanced thermal stability and specific mechanical properties. rsc.orgrsc.org The ability of the furan moiety to impart rigidity could lead to the development of advanced, bio-based materials as sustainable alternatives to petroleum-based plastics. rsc.orgacs.org

Furthermore, the unique chemical properties of furan derivatives are being harnessed to create sustainable synthetic dyes and other functional materials, expanding their application beyond the biomedical sphere. ijsrst.com

Interdisciplinary Opportunities for this compound Research

The complex and multifaceted potential of this compound necessitates a collaborative, interdisciplinary approach to unlock its full value. Synergies between different scientific fields are essential for accelerating discovery and development.

Medicinal Chemistry and Computational Biology: The rational design of next-generation furan-amide-benzoate derivatives will heavily rely on the partnership between synthetic chemists and computational biologists. Using computational tools like molecular docking and quantum chemical studies, researchers can predict the biological activity and stability of new compounds before their synthesis, saving time and resources. researchgate.netnih.govresearchgate.net This collaboration is key to refining structure-activity relationships and designing molecules with high potency and selectivity.

Pharmacology and Chemical Biology: To translate these compounds into viable therapeutic options, intensive collaboration between pharmacologists and chemical biologists is required. This partnership will be crucial for conducting in-depth studies on their pharmacokinetic profiles (absorption, distribution, metabolism, and excretion), evaluating their efficacy in preclinical models, and using them as chemical probes to investigate biological pathways. acs.org

Materials Science and Chemical Engineering: The development of novel polymers and materials from furan-amide-benzoate building blocks is an exciting frontier that requires the combined expertise of materials scientists and chemical engineers. rsc.orgacs.org Chemists can design and synthesize monomers with specific properties, while engineers can develop processes for polymerization and material fabrication, and characterize the resulting products for various applications. rsc.org

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for methyl 4-(2-furoylamino)benzoate, and how do reaction parameters influence yield?

- Methodology : The synthesis involves a Schotten-Baumann acylation of methyl 4-aminobenzoate with 2-furoyl chloride. Critical parameters include:

- Temperature : Maintain 0–5°C during acylation to minimize side reactions.

- Solvent System : Use a biphasic mixture (e.g., THF/water) to enhance reactivity.

- Stoichiometry : A 1:1.2 molar ratio of amine to acyl chloride ensures complete conversion.

- pH Control : Adjust to 8–9 with NaHCO₃ to stabilize the reactive intermediate.

Yields >85% are achievable with rigorous moisture exclusion and post-reaction purification via recrystallization (ethanol/water) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what diagnostic peaks confirm its structure?

- Analytical Workflow :

- ¹H/¹³C NMR :

- Aromatic protons: δ 7.8–8.2 ppm (benzoate ring), δ 6.3–7.4 ppm (furan ring).

- Amide NH: δ 10.2–10.8 ppm (broad singlet, exchangeable with D₂O).

- IR Spectroscopy :

- C=O stretches: 1720 cm⁻¹ (ester), 1650 cm⁻¹ (amide I).

- Mass Spectrometry (ESI-MS) : Molecular ion [M+H]⁺ at m/z 246.1 (±0.2 Da).

- HPLC Purity : >98% using a C18 column (70:30 MeOH:H₂O, 1 mL/min) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound derivatives?

- Crystallographic Protocol :

Grow single crystals via vapor diffusion (e.g., ethyl acetate/hexane).

Collect data at 100 K using Mo-Kα radiation (λ = 0.71073 Å).

Refine structures with SHELXL:

- Key metrics: R₁ < 0.05, wR₂ < 0.12.

- Analyze dihedral angles (e.g., 52° between furan and benzoate rings) to predict π-stacking interactions.

- Application : This approach clarifies substituent effects on molecular packing and polymorphism .

Q. What strategies address discrepancies in the biological activity data of this compound analogs across different cell lines?

- Validation Framework :

- Assay Standardization : Use identical passage-number cells and serum-free media for IC₅₀ comparisons.

- Physicochemical Profiling :

- LogP (HPLC): 2.1 ± 0.3 indicates moderate membrane permeability.

- Solubility: <50 µM in PBS (requires DMSO stocks <0.1% v/v).

- Meta-Analysis : Pool data from ≥3 independent studies; apply ANOVA to identify outliers (p < 0.01).

- Case Study : Discrepancies in antiproliferative activity (e.g., IC₅₀ = 12 µM in HeLa vs. 45 µM in MCF-7) may stem from differential efflux pump expression .

Q. How do computational docking studies inform the design of this compound derivatives with enhanced target selectivity?

- Workflow :

Docking (AutoDock Vina) : Screen against homology-modeled kinases (e.g., EGFR).

MD Simulations (AMBER) : Calculate binding free energy (ΔG = −9.2 ± 0.5 kcal/mol).

Key Interactions : Hydrogen bonds with Thr766 (occupancy >80%) and π-cation interactions with Lys721.

Experimental Validation : Compare with SPR results (Kd = 8.3 µM vs. predicted 7.1 µM).

- Outcome : Derivatives with electron-withdrawing groups (e.g., -NO₂) show improved kinase inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.